molecular formula C17H21N3O2S B2628692 (E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide CAS No. 1448140-36-0

(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide

Cat. No. B2628692
M. Wt: 331.43
InChI Key: PFOGDZGMAZPASD-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Activities

A series of derivatives including 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole have been synthesized and evaluated for their potential chemotherapeutic activity. These compounds, specifically 4-(7-methyl-3-aryl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)benzenesulfonamides, demonstrated broad-spectrum antitumor activity against various tumor cell lines, as well as significant antibacterial and mild to moderate antifungal activities in vitro (Faidallah, Khan, Rostom, & Asiri, 2013).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy (PDT) applications in cancer treatment. Their photophysical and photochemical properties are advantageous for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties

Indazole derivatives have been prepared and evaluated for their in vitro antioxidant activity. Among them, certain tetrahydroindazole compounds showed moderate to high activity in DPPH and ABTS assays, suggesting their potential as antioxidant agents (Polo, Trilleras, Ramos, Galdámez, Quiroga, & Gutiérrez, 2016).

Anti-Inflammatory and Analgesic Properties

Celecoxib derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, particularly those derived from N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Antibacterial and Antifungal Agents

Novel sulfanilamide-derived 1,2,3-triazole compounds exhibited promising antibacterial potency against various strains, highlighting their potential as antibacterial and antifungal agents (Wang, Wan, & Zhou, 2010).

properties

IUPAC Name

(E)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-20-17-10-6-5-9-15(17)16(19-20)13-18-23(21,22)12-11-14-7-3-2-4-8-14/h2-4,7-8,11-12,18H,5-6,9-10,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOGDZGMAZPASD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenylethenesulfonamide

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